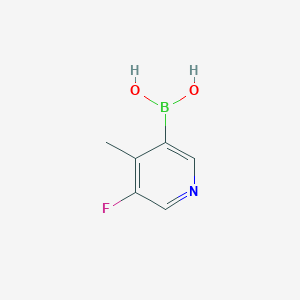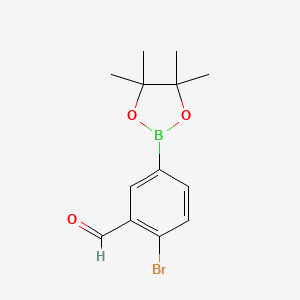![molecular formula C5H6BF3N2O2 B3238740 Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]- CAS No. 1416786-60-1](/img/structure/B3238740.png)
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-
Overview
Description
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, is a specialized boronic acid derivative. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications. This particular compound features a trifluoroethyl group and a pyrazolyl ring, which can enhance its reactivity and specificity in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, typically involves the reaction of 1-(2,2,2-trifluoroethyl)-1H-pyrazole with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling, which uses palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction conditions often include a base, such as potassium carbonate, and a solvent like tetrahydrofuran, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert it to boranes.
Substitution: It participates in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, has several applications in scientific research:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and as a tool for studying protein interactions.
Medicine: Investigated for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to interact with various molecular targets, such as enzymes and receptors, potentially inhibiting their activity or altering their function. The trifluoroethyl group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Tris(2,2,2-trifluoroethyl) borate: Another boronic acid derivative with similar reactivity but different structural features.
Phenylboronic acid: A simpler boronic acid used in similar applications but with different reactivity profiles.
4-Boronophenylalanine: A boronic acid-containing amino acid used in biological studies.
Uniqueness
Boronic acid, B-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-, is unique due to its trifluoroethyl group, which enhances its reactivity and specificity in certain reactions. This makes it particularly valuable in applications requiring high selectivity and efficiency .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c7-5(8,9)3-11-2-4(1-10-11)6(12)13/h1-2,12-13H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDBEYOBWQKKMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)CC(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-(7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-methylisoxazole](/img/structure/B3238682.png)





![Imidazo[1,2-c]pyrimidine, 5,8-dichloro-](/img/structure/B3238734.png)



![2-[1-(3-methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethan-1-amine](/img/structure/B3238770.png)
